Product packaging for Diethylacetamidomalonate(Cat. No.:)

Diethylacetamidomalonate

Cat. No.: B1261931
M. Wt: 215.2 g/mol
InChI Key: JJVPSBMKPFLOJL-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Versatile Building Block in Synthetic Chemistry

Diethylacetamidomalonate is a white, powdery substance with low solubility in water but good solubility in lower alcohols and chloroform (B151607). wikipedia.org Its significance in synthetic chemistry stems from its ability to participate in a variety of chemical transformations, making it a valuable precursor for complex molecules. xazbbio.comnbinno.com It is a key intermediate in the production of both natural and unnatural α-amino acids, as well as α-hydroxycarboxylic acids. wikipedia.org Furthermore, DEAM is utilized in the synthesis of pharmaceuticals, such as the immunosuppressant fingolimod (B1672674), and in the production of vitamins and other biologically active compounds. wikipedia.orgchemicalbook.com The compound's utility extends to the preparation of specialized materials, such as biocompatible hydrogels.

Conceptual Role as a Glycine (B1666218) Equivalent in Amino Acid Synthesis

In the context of amino acid synthesis, this compound is conceptually regarded as a protected, achiral equivalent of glycine. wikipedia.org The acetamido group serves as a protecting group for the amino functionality, while the two ethyl ester groups are precursors to the carboxylic acid moiety. fiveable.me This allows for the controlled introduction of various side chains to the central carbon atom through alkylation reactions. openstax.org Subsequent hydrolysis and decarboxylation steps then unveil the final α-amino acid structure. wikipedia.org This strategy provides a reliable and general method for accessing a diverse range of amino acids. openstax.org

Structural Features Imparting Synthetic Versatility

The synthetic versatility of this compound is a direct consequence of its distinct structural features:

Acidic α-Hydrogen: The hydrogen atom on the carbon situated between the two carbonyl groups of the esters is significantly acidic. This is due to the electron-withdrawing nature of the adjacent ester and acetamido groups, which stabilize the resulting conjugate base (an enolate) through resonance. This acidity facilitates deprotonation by a base, such as sodium ethoxide, to form a nucleophilic enolate. openstax.org

Nucleophilic Enolate: The enolate generated from DEAM is a potent nucleophile that can readily react with various electrophiles. evitachem.com This is the key step in the classical amidomalonate synthesis, where the enolate is alkylated with an alkyl halide in an SN2 reaction to form a new carbon-carbon bond. openstax.org

Hydrolyzable Ester and Amide Groups: Both the ethyl ester groups and the acetamido group can be hydrolyzed under acidic or basic conditions. fiveable.meopenstax.org This step is crucial for deprotecting the carboxylic acid and amino functionalities of the target amino acid. fiveable.me The hydrolysis is typically followed by decarboxylation upon heating to yield the final α-amino acid. wikipedia.org

Reactivity in Palladium-Catalyzed Reactions: Beyond traditional alkylation, DEAM can participate in more advanced transition-metal-catalyzed reactions. For instance, it can react with 1,3-dienes in the presence of a palladium catalyst to form unsaturated amino acid precursors. acs.org Recently, a method for the C-arylation of DEAM using diaryliodonium salts under mild, transition-metal-free conditions has also been developed, opening new avenues for the synthesis of α-arylglycines. nih.govacs.org

These combined features allow chemists to strategically construct a vast library of amino acids and other valuable organic compounds, underscoring the enduring importance of this compound in modern organic synthesis.

Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Chemical Formula C₉H₁₅NO₅
Molar Mass 217.22 g·mol⁻¹ wikipedia.org
Appearance White to light yellow crystalline powder wikipedia.orgchemicalbook.com
Melting Point 95-98 °C chemicalbook.comsigmaaldrich.com
Boiling Point 185 °C at 20 mmHg chemicalbook.comsigmaaldrich.com
Solubility Low in water; soluble in lower alcohols and chloroform wikipedia.orgevitachem.com

Table 2: Common Reagents in this compound Synthesis of Amino Acids

StepReagent(s)Purpose
Deprotonation Sodium ethoxide (NaOEt) or other strong basesTo form the nucleophilic enolate openstax.org
Alkylation Alkyl halides (e.g., benzyl (B1604629) chloride, ethyl bromoacetate)To introduce the desired amino acid side chain wikipedia.orgopenstax.org
Hydrolysis & Decarboxylation Aqueous acid (e.g., HCl) and heatTo deprotect the ester and amide groups and remove a carboxyl group wikipedia.orgopenstax.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO5-2 B1261931 Diethylacetamidomalonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H13NO5-2

Molecular Weight

215.2 g/mol

IUPAC Name

2-(2-ethylbutanoylamino)propanedioate

InChI

InChI=1S/C9H15NO5/c1-3-5(4-2)7(11)10-6(8(12)13)9(14)15/h5-6H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/p-2

InChI Key

JJVPSBMKPFLOJL-UHFFFAOYSA-L

Canonical SMILES

CCC(CC)C(=O)NC(C(=O)[O-])C(=O)[O-]

Synonyms

DEAMA
diethyl acetamidomalonic acid
diethyl acetamidomalonic acid, 2-(13)C-labeled
diethylacetamidomalonate
diethylacetamidomalonic acid

Origin of Product

United States

Synthetic Methodologies for Diethylacetamidomalonate

Classical Preparation Routes

The traditional synthesis of Diethylacetamidomalonate is a well-established, multi-step process that has been refined over decades. It remains a common and reliable method for laboratory and industrial-scale production.

Nitrosation-Reduction-Acetylation Sequence

The most prominent classical route involves a three-stage sequence starting from diethyl malonate: nitrosation, reduction, and acetylation. This pathway is notable for its use of readily available and inexpensive reagents.

The initial step is the nitrosation of diethyl malonate to form diethyl isonitrosomalonate, also known as α-oximinomalonic acid diethyl ester. wikipedia.org This reaction is typically achieved by treating diethyl malonate with sodium nitrite (B80452) in an acidic medium, commonly glacial acetic acid. wikipedia.orgvulcanchem.com

The process involves the careful addition of solid sodium nitrite to a cooled solution of diethyl malonate in a mixture of acetic acid and water. orgsyn.orgquora.com The temperature is typically maintained at a low level (around 0-5°C) during the initial addition to control the exothermic reaction. vulcanchem.comorgsyn.orggoogle.com Following the addition, the reaction is often allowed to warm and stir for several hours to ensure completion. orgsyn.orgquora.com The resulting diethyl isonitrosomalonate is usually extracted with a solvent like ether or dichloromethane (B109758) and used directly in the next step without purification, as it has been known to be unstable and can explode upon distillation. orgsyn.orggoogle.com

Some industrial processes have optimized this step by using a water-immiscible inert solvent like toluene (B28343) or dichloromethane from the start, which simplifies the workup by allowing the byproduct, sodium acetate (B1210297), to be removed by filtration. google.comgoogle.com Recent improvements also include the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, to accelerate the reaction in biphasic systems. vulcanchem.com

The second stage involves the reduction of the isonitroso group of diethyl isonitrosomalonate to an amine, which is immediately acetylated in situ to form the stable final product, this compound. The intermediate, diethyl aminomalonate, is highly unstable and difficult to isolate, making this one-pot reductive acetylation approach highly practical. orgsyn.org

A widely used method, detailed in Organic Syntheses, employs zinc dust as the reducing agent in a medium of glacial acetic acid and acetic anhydride (B1165640). wikipedia.orgorgsyn.orgquora.com The zinc dust is added portion-wise to the solution of diethyl isonitrosomalonate, maintaining the temperature between 40–50°C. orgsyn.orgquora.com The acetic anhydride present in the mixture serves as the acetylating agent, reacting with the newly formed amine. This one-pot process typically yields this compound in the range of 77-78%. wikipedia.orgorgsyn.org

The table below summarizes typical conditions for this classical sequence.

StepReagentsSolvent/MediumTemperatureTypical YieldSource
NitrosationDiethyl malonate, Sodium nitriteAcetic acid, Water0–5°C initially, then warming to 35–45°CHigh conversion (not isolated) vulcanchem.comorgsyn.orggoogle.com
Reductive AcetylationDiethyl isonitrosomalonate, Zinc dust, Acetic anhydrideGlacial acetic acid40–60°C~77% (overall) wikipedia.orgorgsyn.org

Historical Evolution of this compound Synthesis Procedures

The synthesis of this compound was first reported by Cherchez in 1931. orgsyn.org The initial method involved the direct acetylation of diethyl aminomalonate with acetyl chloride. orgsyn.org However, this was not a practical route due to the instability and poor yield of the diethyl aminomalonate starting material. orgsyn.org

Subsequent developments focused on preparing the compound from the more stable precursor, diethyl isonitrosomalonate. A notable method described in a 1950 patent and later in Organic Syntheses established the foundation for the modern classical approach. wikipedia.org This involved the nitrosation of diethyl malonate followed by reduction with zinc powder in acetic acid and acetic anhydride. wikipedia.org

Alternative reduction methods were also explored. Snyder and Smith achieved a 40% yield by reducing diethyl isonitrosomalonate over a palladium on charcoal (Pd/C) catalyst, followed by acetylation of the resulting amine with acetic anhydride. orgsyn.org Other researchers employed different catalysts, such as Raney Nickel, or chemical reducing agents like hydrogen sulfide. orgsyn.orgorgsyn.org Ghosh and Dutta also utilized zinc dust as a reducing agent. orgsyn.org These variations highlight the extensive efforts to optimize the reduction step for better yields and practicality, solidifying the nitrosation-reductive acetylation sequence as the standard classical method.

Modern and Optimized Synthetic Approaches

While the classical route is robust, modern synthetic chemistry aims for greater efficiency, reduced waste, and fewer reaction steps. This has led to the development of more direct methods for preparing this compound.

Direct Catalytic Coupling Methods for this compound

A significant advancement is the development of a single-step synthesis via a copper-catalyzed oxidative amination reaction. This method directly couples diethyl malonate with acetamide (B32628) under aerobic conditions, bypassing the need for the nitrosation and reduction steps entirely.

The key features of this approach include:

Catalytic System : The reaction employs a catalytic system of cuprous chloride (CuCl) and a 2,2'-biquinoline-4,4'-dicarboxylate disodium (B8443419) ligand. This system facilitates the crucial C-N bond formation through oxidative amination.

Solvent and Conditions : Acetic acid serves as both the solvent and a proton donor, and the reaction is run at elevated temperatures (e.g., 80°C) for several hours. A key advantage is that this process does not require an inert atmosphere.

This direct catalytic method offers substantial improvements over the classical multi-step synthesis, as detailed in the comparative table below.

ParameterClassical Method (Nitrosation-Reduction)Modern Method (Direct Catalytic Coupling)
Number of StepsMultiple (Nitrosation, Reduction, Acetylation)One-step
Key ReagentsSodium nitrite, Zinc dustAcetamide, CuCl catalyst
Overall Yield75–80%91–93%
Reaction Time12–15 hours~8 hours
Byproduct ManagementRequires filtration of metal saltsSimplified workflow, catalyst is recyclable

Data sourced from vulcanchem.com.

The direct catalytic coupling approach represents a more atom-economical and environmentally benign route to this compound, showcasing the ongoing evolution of synthetic methodologies toward more sustainable and efficient chemical manufacturing.

Compound Index

Application of Phase-Transfer Catalysis in this compound Production

Phase-transfer catalysis (PTC) is a technique utilized to enhance the efficiency of reactions involving immiscible reactants. researchgate.net In the context of this compound synthesis, PTC is specifically applied to the initial nitrosation step, where aqueous sodium nitrite reacts with diethyl malonate in an organic phase. google.com

The introduction of a phase-transfer catalyst, such as Tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride, facilitates the transfer of the nitrite reactant across the phase boundary. google.com This leads to an accelerated reaction rate and improved conversion to diethyl oximinomalonate (also known as diethyl isonitrosomalonate). A patented method details using water as the solvent for the initial reaction between diethyl malonate, sodium nitrite, and acetic acid in the presence of a phase-transfer catalyst. google.com The subsequent steps involve extraction of the intermediate, followed by reduction and acylation using zinc powder and acetic anhydride. google.com This PTC-assisted method has been reported to achieve yields of this compound exceeding 80% while maintaining low energy consumption and minimal environmental impact. google.com Despite these advantages, some industrial processes have been developed to specifically avoid PTC to circumvent issues like foam formation during filtration and wastewater treatment. google.com

Table 1: Application of Phase-Transfer Catalysis in this compound Synthesis

ParameterDescriptionReported Values/CatalystsSource(s)
Reaction StepNitrosation of Diethyl MalonateReaction of diethyl malonate with sodium nitrite in an aqueous/organic system. google.com
CatalystsQuaternary Ammonium (B1175870) SaltsTetrabutylammonium bromide (TBAB), Tetrabutylammonium chloride. google.com
FunctionFacilitates reactant transfer between phases.Stabilizes the nitrosonium ion (NO⁺) intermediate.
Reported YieldOverall Process Yield≥80% google.com
AdvantagesProcess EfficiencyMild reaction conditions, use of inexpensive reagents. researchgate.net
DisadvantagesDownstream Processing IssuesPotential for foam formation during filtration and wastewater treatment. google.com

Comparative Analysis of Synthetic Efficiency and Yields Across Methodologies

The classical method, involving the nitrosation of diethyl malonate followed by reduction with zinc dust, is widely practiced and can achieve yields of 77–78%. wikipedia.orgorgsyn.org A modification using catalytic hydrogenation after nitrosation has been reported to produce this compound with a yield of 86% and a purity greater than 99.8%. chemicalbook.com The use of phase-transfer catalysis in the nitrosation step can push yields to over 80%. google.com

A more recent development, the direct single-step catalytic coupling of diethyl malonate and acetamide, demonstrates higher yields, ranging from 91.4% to 93.0%, and produces a product with very high purity (>99.5%). However, this method's primary drawback is the higher cost associated with the copper catalyst and specialized ligand. In contrast, the multi-step nitrosation-reduction pathway relies on inexpensive bulk reagents like zinc and sodium nitrite, making it economically attractive for large-scale production despite higher labor costs associated with a multi-step process. Methods designed to avoid phase-transfer catalysts report yields in the range of 80-85%. google.com

Table 2: Comparative Analysis of this compound Synthetic Methods

Synthetic MethodKey Reagents/CatalystsReported YieldPurityAdvantagesLimitationsSource(s)
Nitrosation / Zinc ReductionDiethyl malonate, NaNO₂, Acetic Acid, Zinc, Acetic Anhydride77–78%High Purity (recrystallizable)Uses inexpensive reagents.Multi-step process. wikipedia.orgorgsyn.org
Nitrosation / Catalytic HydrogenationDiethyl malonate, NaNO₂, Acetic Acid, H₂/Catalyst86%>99.8%High purity and good yield.Requires hydrogenation equipment. chemicalbook.com
Nitrosation with PTC / Zinc ReductionTBAB, NaNO₂, Zinc, Acetic Anhydride≥80%>99% (HPLC)Improved reaction efficiency.Potential for downstream processing issues (e.g., foam). google.comgoogle.com
Direct Catalytic CouplingAcetamide, CuCl, 2,2'-biquinoline-4,4'-dicarboxylate disodium ligand91.4–93.0%>99.5% (GC-MS)Single-step synthesis, reduces time and waste.Higher catalyst and ligand costs.
Nitrosation without PTC / Zinc ReductionDiethyl malonate, NaNO₂, Zinc, Acetic Anhydride80-85%HighAvoids PTC-related processing issues.Multi-step process. google.com

Fundamental Reaction Mechanisms and Reactivity of Diethylacetamidomalonate

Deprotonation and Nucleophilic Character of the Diethylacetamidomalonate Malonate Moiety

The carbon atom situated between the two ester carbonyl groups in this compound (DEAM) possesses a notable acidic character. wikipedia.org The presence of the adjacent electron-withdrawing acetamido group further enhances the acidity of this α-hydrogen, facilitating its removal by a base. This deprotonation is a critical first step in many of its synthetic applications.

Commonly, a moderately strong base like sodium ethoxide (NaOEt) in ethanol (B145695) is employed to abstract the α-proton, generating a resonance-stabilized enolate ion. brainly.comwikipedia.org The negative charge of the resulting carbanion is delocalized over the two adjacent carbonyl groups, which significantly stabilizes the conjugate base and drives the deprotonation equilibrium. wikipedia.org This stabilization makes the enolate a soft and effective nucleophile. chemistry.coach

The nucleophilic enolate readily participates in reactions with various electrophiles. brainly.com This reactivity is the cornerstone of the acetamidomalonate synthesis of amino acids, where the enolate acts as a glycine (B1666218) equivalent. chemistry.coach

Carbon-Carbon Bond Formation Reactions

The nucleophilic enolate derived from this compound is extensively used in carbon-carbon bond-forming reactions, enabling the construction of more complex molecular frameworks.

A primary application of the this compound enolate is its reaction with alkyl halides in a process known as electrophilic alkylation. pressbooks.pub This reaction proceeds via an S_N2 mechanism, where the nucleophilic enolate attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group. pressbooks.pub

The alkylation of this compound is most efficient with primary alkyl halides. pressbooks.pub The reaction is subject to the typical constraints of S_N2 reactions, where steric hindrance can impede the reaction rate. pressbooks.pub Therefore, primary and methyl halides are preferred substrates. pressbooks.pub For instance, the synthesis of phenylalanine can be achieved by alkylating DEAM with benzyl (B1604629) chloride in the presence of sodium ethoxide, resulting in a 65% yield after hydrolysis and decarboxylation. wikipedia.org Similarly, leucine (B10760876) can be prepared using 1-chloro-2-methylpropane (B167039) ((CH₃)₂CHCH₂Cl). vaia.com

The following table summarizes representative alkylation reactions of this compound with primary alkyl halides for the synthesis of amino acid precursors.

Alkyl HalideBase/SolventProduct (after hydrolysis & decarboxylation)YieldReference
Benzyl ChlorideNaOEt/EtOHPhenylalanine65% wikipedia.org
Methyl IodideNaOEt/EtOHAlanineNot specified pressbooks.pub
1-chloro-2-methylpropaneNot specifiedLeucineNot specified vaia.com
Ethyl BromoacetateNaOEtAspartic AcidNot specified

Table 1: Examples of Amino Acid Synthesis via Alkylation of this compound.

The synthesis of α-amino acids using this compound is a well-established method analogous to the malonic ester synthesis. chemistry.coach The process involves three main steps:

Deprotonation: A base, typically sodium ethoxide, removes the acidic α-proton to form a stabilized enolate. chemistry.coach

Alkylation: The nucleophilic enolate attacks a primary alkyl halide in an S_N2 reaction, forming a new carbon-carbon bond and yielding an α-substituted acetamidomalonic ester. chemistry.coachpressbooks.pub

Hydrolysis and Decarboxylation: The ester and amide groups are hydrolyzed, usually under acidic conditions with heating. This is followed by the decarboxylation of the resulting malonic acid derivative to yield the final racemic α-amino acid. wikipedia.orgchemistry.coach

This sequence allows for the systematic construction of a wide variety of natural and unnatural α-amino acids by simply varying the alkyl halide used in the second step. wikipedia.org

While C-alkylation of this compound is a classic transformation, recent advancements have expanded its reactivity to include C-arylation.

A novel strategy for the synthesis of α-arylglycines involves the direct C-arylation of this compound with diaryliodonium salts. nih.gov This reaction proceeds under mild, transition metal-free conditions. nih.gov The process is notable for its good functional group tolerance and scalability. nih.gov This method provides a direct route to complex α-arylglycines, which can be challenging to synthesize through other means. nih.gov The reaction of this compound with diaryliodonium salts can lead to high yields of the α-arylated product, for example, up to 89% for some diarylated products.

Arylation Reactions of this compound

Mechanistic Pathways to Alpha-Arylglycines via this compound

The synthesis of α-arylglycines using this compound (DEAM) has been advanced through the development of C-arylation methodologies. A notable strategy involves the reaction of DEAM with diaryliodonium salts under transition-metal-free conditions, providing a direct route to racemic α-arylglycines. acs.org While C-alkylation of DEAM is a well-established method for amino acid synthesis, its C-arylation has been less developed until recent advancements. acs.org

The reaction proceeds under mild conditions and demonstrates a novel approach to forming the crucial carbon-aryl bond at the α-position. acs.org Mechanistic studies suggest the reaction pathway involves the initial deprotonation of the acidic α-hydrogen of DEAM by a base, forming a stabilized enolate. nih.gov This enolate then acts as a nucleophile, attacking the diaryliodonium salt. nih.gov One proposed mechanism is a tandem ligand exchange-ligand coupling pathway. researchgate.net Another supported mechanism involves a nucleophilic aromatic substitution (SNAr) pathway. In this SNAr model, the enolate attacks the diaryliodonium salt to form an α-arylated malonate intermediate, which upon subsequent workup yields the α-arylglycine. nih.gov This method is advantageous as it avoids the use of transition metals and tolerates various functional groups. acs.org Research has shown that DEAM can react with diaryliodonium salts to produce diarylated products with high yields, a reaction that is less efficient with analogous nitro compounds due to competing reaction pathways.

Michael Addition Reactions Involving this compound

This compound serves as a proficient nucleophile in Michael addition reactions, a key carbon-carbon bond-forming process. This reaction involves the conjugate addition of the DEAM enolate to α,β-unsaturated carbonyl compounds or other electron-deficient olefins. mdpi.com The versatility of this reaction makes it a valuable tool for synthesizing complex amino acid structures and other bioactive molecules. fiveable.me The reaction can be catalyzed by various means, including chiral phase-transfer catalysts like crown ethers, to influence the stereochemical outcome. mdpi.comtandfonline.com

Reactivity with Electron-Deficient Olefins

The enolate of this compound readily engages with a variety of electron-deficient olefins, which act as Michael acceptors. mdpi.com The reactivity is driven by the formation of a stabilized enolate from DEAM, facilitated by its electron-withdrawing acetamido and ester groups which increase the acidity of the α-hydrogen. vaia.com Common Michael acceptors include compounds like trans-β-nitrostyrene, chalcones, and various nitroolefins. mdpi.comtandfonline.commdpi.com

The general mechanism for the base-catalyzed Michael addition begins with the deprotonation of DEAM to generate the nucleophilic enolate. This enolate then adds to the β-position of the electron-deficient olefin, forming a new carbon-carbon bond and a new enolate intermediate. Subsequent protonation yields the final adduct. mdpi.com In phosphine-catalyzed variants, the phosphine (B1218219) first adds to the Michael acceptor to generate a zwitterionic intermediate, which then acts as a base to deprotonate the DEAM. beilstein-journals.org The reaction conditions, including the choice of solvent and catalyst, can be optimized to achieve high yields of the desired Michael adduct. mdpi.comtandfonline.com

Stereochemical Considerations in this compound Michael Additions

Controlling the stereochemistry of Michael additions involving this compound is a significant area of research, as it allows for the synthesis of optically pure compounds. Asymmetric Michael additions are achieved by employing chiral catalysts that create a chiral environment around the reacting species, influencing the facial selectivity of the attack. mdpi.commdpi.com

Chiral crown ethers, particularly those derived from carbohydrates, have proven effective as phase-transfer catalysts in these reactions. mdpi.comtandfonline.com For instance, in the reaction between diethyl acetamidomalonate and trans-β-nitrostyrene, different sugar-based crown ethers have been shown to induce varying levels of enantioselectivity. mdpi.com The structure of the crown ether, including the type of carbohydrate it is derived from and the substituents on the macrocycle, significantly impacts the enantiomeric excess (ee) of the product. mdpi.comtandfonline.com Similarly, chiral amine-thiourea organocatalysts have been successfully applied in the conjugate addition of ketones to nitroolefins, providing γ-nitroketones with excellent diastereoselectivity and enantioselectivity, highlighting a powerful strategy that can be extended to DEAM additions. mdpi.com

Theoretical models, such as Heathcock's model, provide a framework for predicting the stereochemical outcome by considering the transition state geometries, where a metal cation bridges the carbonyl oxygens of the reactants. idc-online.com Computational studies have further refined these models, offering deeper insight into the transition state structures that dictate the observed stereoselectivity. idc-online.com

The table below summarizes findings from asymmetric Michael addition reactions involving this compound and various catalysts.

Catalyst SystemMichael AcceptorSolventYield (%)Enantiomeric Excess (ee, %)Reference
Glucose-based Crown Ether (diethyl analogue)trans-β-nitrostyreneTHF/Diethyl ether (4:1)-42 mdpi.com
Glucose-based Crown Ether (benzylidene annulated)trans-β-nitrostyreneTHF/Diethyl ether (4:1)-99 mdpi.com
Idose-based Crown Ethertrans-β-nitrostyrene-33-62Not Reported
α-D-galactose-based aza-crown etherβ-nitrostyrene-30-90up to 92 tandfonline.com

Nitrogen-Carbon Bond Formation Reactions

Beyond the more common C-alkylation, this compound can also undergo reactions at its nitrogen atom, leading to N-substituted amino acid derivatives.

N-Alkylation Strategies of this compound

While C-alkylation of this compound is the standard method for introducing side chains, N-alkylation offers a pathway to more complex and constrained amino acid derivatives. researchgate.net An efficient method for the N-alkylation of this compound (DEAM) has been developed. This strategy can be followed by C-alkenylation of the N-alkenylated DEAM intermediate using various electrophiles in the presence of a base like cesium carbonate. The resulting di-alkenylated products can then undergo ring-closing metathesis (RCM) reactions to furnish cyclic amino acid derivatives in good yields. researchgate.net This sequential N-alkylation and C-alkenylation approach significantly expands the synthetic utility of DEAM, enabling access to structurally diverse and complex amino acid scaffolds. researchgate.net

Hydrolysis and Decarboxylation Pathways

The final steps in many syntheses employing this compound involve hydrolysis and decarboxylation to unmask the amino acid functionality. wikipedia.orgvaia.com This two-step sequence converts the substituted diethyl acetamidomalonate into the desired α-amino acid.

The process typically begins with the hydrolysis of the two ethyl ester groups and the acetamido group. wikipedia.org This is generally achieved under acidic conditions, for example, by heating with aqueous hydrochloric acid (HCl), or under basic conditions using a base like sodium hydroxide (B78521) in ethanol followed by acidification. vaia.comaskfilo.com The hydrolysis step converts the ester groups to carboxylic acids and the amide to a primary amine, resulting in a substituted aminomalonic acid. vaia.com

Following hydrolysis, the resulting malonic acid derivative readily undergoes decarboxylation upon heating. wikipedia.orgvaia.com This step involves the loss of one of the carboxylic acid groups as carbon dioxide (CO₂), yielding the final α-amino acid product. vaia.com This entire sequence—alkylation, hydrolysis, and decarboxylation—represents a classic and reliable method for the synthesis of a wide array of racemic α-amino acids. wikipedia.org

Mechanism of Selective Ester Hydrolysis in this compound Derivatives

The hydrolysis of the two ester groups in alkylated this compound derivatives is a crucial step that precedes decarboxylation. This process can be conducted non-selectively to hydrolyze both esters and the amide, or selectively to target one or both ester groups while leaving the amide intact.

Standard laboratory procedures for α-amino acid synthesis typically employ non-selective hydrolysis using strong aqueous acid (e.g., HCl) or base with heating. fiveable.melibretexts.org These harsh conditions lead to the simultaneous cleavage of both ethyl ester linkages and the N-acetyl protecting group to form an amino-1,3-dicarboxylic acid. chemistry.coachucalgary.ca

However, selective hydrolysis is often desired to create intermediates for more complex molecular architectures. This can be achieved through chemical or enzymatic methods.

Enzymatic Hydrolysis: Research has shown that enzymes can catalyze the selective and enantioselective hydrolysis of this compound and its derivatives. For instance, the enzyme α-chymotrypsin has been used to hydrolyze this compound in a phosphate (B84403) buffer. niscpr.res.in This reaction proceeds enantioselectively, hydrolyzing only one of the two prochiral ester groups to afford an optically active (+)-monoacid. niscpr.res.in The reaction rate is dependent on the pH of the medium, with faster hydrolysis observed at pH 7.5 compared to 6.5. niscpr.res.in This enzymatic approach is highly valuable for producing optically pure compounds.

Chemical Hydrolysis: Specific chemical reagent systems have been developed for the selective monohydrolysis of malonate esters, which can be applied to DEAM derivatives. One such system uses a combination of t-butylamine (t-BuNH₂), methanol (B129727) (MeOH), water (H₂O), and lithium bromide (LiBr). amelica.org This method has been shown to be effective for the selective hydrolysis of ester groups in the presence of other sensitive functionalities, such as an N-Boc protecting group, which remains intact. amelica.org By carefully controlling the reaction conditions, such as temperature, it is possible to achieve high yields of the mono-hydrolyzed product without significant racemization. amelica.org

Table 1: Comparison of Hydrolysis Methods for this compound Derivatives

Method Reagents/Catalyst Conditions Selectivity Typical Product
Acid-Catalyzed Aqueous HCl or H₂SO₄ Heat Non-selective; hydrolyzes both esters and the amide group. libretexts.orgucalgary.ca Amino-1,3-dicarboxylic acid
Base-Catalyzed Aqueous NaOH or KOH Heat Non-selective; hydrolyzes both esters and the amide group. Salt of amino-1,3-dicarboxylic acid
Enzymatic α-Chymotrypsin Phosphate buffer (pH ~7.5) Enantioselective; hydrolyzes one of two prochiral ester groups. niscpr.res.in Optically active mono-acid

| Selective Chemical | t-BuNH₂/LiBr/MeOH/H₂O | Room Temperature | Chemoselective; hydrolyzes ester(s) while leaving amide/carbamate groups intact. amelica.org | Mono- or di-carboxylic acid with N-acetyl group preserved |

Concerted Decarboxylation in the Formation of Alpha-Amino Acids from this compound

Following the complete hydrolysis of an alkylated this compound derivative to the corresponding N-acetyl-amino malonic acid, the final step in the synthesis of the α-amino acid is a thermal decarboxylation. wikipedia.org This reaction is characteristic of β-dicarboxylic acids and β-keto acids, where the structure facilitates the loss of a molecule of carbon dioxide upon heating. ucalgary.camasterorganicchemistry.com

The mechanism of this decarboxylation is a concerted, pericyclic reaction that proceeds through a six-membered cyclic transition state. masterorganicchemistry.com It is not a simple fragmentation where carbon dioxide acts as a leaving group. Instead, the process involves a coordinated rearrangement of electrons:

Precursor Formation: Acid- or base-catalyzed hydrolysis of the diethyl 2-acetamido-2-alkylmalonate yields the corresponding 2-acetamido-2-alkylmalonic acid, which is a substituted β-dicarboxylic acid. chemistry.coach

Cyclic Transition State: Upon heating, the dicarboxylic acid adopts a conformation where the carbonyl oxygen of one carboxyl group forms a hydrogen bond with the acidic proton of the other carboxyl group. masterorganicchemistry.com

Concerted Reaction: This arrangement facilitates a concerted flow of electrons around a six-atom ring. The hydrogen is transferred to the carbonyl oxygen, the C-C bond between the alpha-carbon and the carboxyl group cleaves, and a C=C double bond forms. This simultaneously expels a molecule of carbon dioxide (CO₂) and produces an enol intermediate. masterorganicchemistry.comyoutube.com

Tautomerization: The initially formed enol of the N-acetyl α-amino acid is unstable and rapidly tautomerizes to the more stable amide structure, yielding the final N-acetyl α-amino acid product. masterorganicchemistry.com If the amide was also hydrolyzed in the previous step, the final product is the free α-amino acid.

This concerted mechanism is highly efficient and is a key feature of the malonic ester synthesis and its derivatives, including the amidomalonate synthesis of amino acids. libretexts.orgmasterorganicchemistry.com

Table 2: Mechanistic Details of Concerted Decarboxylation

Feature Description
Precursor An N-acetyl substituted malonic acid (a β-dicarboxylic acid derivative). ucalgary.ca
Requirement Heat. chemistry.coach
Transition State A six-membered cyclic arrangement involving one carboxyl group and the α-carbon-carboxyl bond of the second group. masterorganicchemistry.com
Key Bond Changes Simultaneous O-H bond cleavage, C=O π-bond formation, C-C bond cleavage, C=C π-bond formation, and C-O bond cleavage. masterorganicchemistry.comyoutube.com
Intermediate An enol of the final α-amino acid. masterorganicchemistry.com

| Final Product | The corresponding α-amino acid (or its N-acetyl derivative), following tautomerization of the enol. |

Advanced Synthetic Strategies and Transformations Utilizing Diethylacetamidomalonate

Stereoselective and Enantioselective Synthesis

The generation of chiral centers with high fidelity is a cornerstone of modern organic synthesis. Diethylacetamidomalonate serves as a key prochiral nucleophile in a variety of stereoselective and enantioselective transformations, enabling the controlled synthesis of optically active α-amino acid derivatives.

Asymmetric Catalysis in this compound-Mediated C-C Bond Formation

The formation of carbon-carbon bonds in an asymmetric fashion is paramount for the synthesis of complex chiral molecules. This compound is an effective nucleophile in such reactions, where a chiral catalyst, be it a metal complex or a small organic molecule, orchestrates the approach of the nucleophile to the electrophile, resulting in one enantiomer of the product being formed preferentially.

The palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful and versatile method for the enantioselective formation of C-C bonds. mdpi.comacs.org In this reaction, a palladium(0) catalyst activates an allylic substrate (typically an acetate (B1210297) or carbonate) to form a symmetrical η³-allyl palladium intermediate. The crucial enantioselective step involves the attack of a nucleophile, such as the enolate of this compound, on one of the two enantiotopic termini of the allyl complex. acs.org The chirality of the ligand coordinated to the palladium center dictates which terminus is attacked, thereby controlling the stereochemical outcome of the reaction. nih.gov

The use of this compound as the nucleophile has been shown to enhance enantioselectivity in certain systems. mdpi.comresearchgate.net For instance, in the AAA of a racemic biaryl linear substrate, employing this compound as the nucleophile with a specific monophosphine ligand (L1) and palladium precursor ([Pd(η³-C₃H₅)Cl]₂) was critical to achieving high yield and excellent enantioselectivity (>97% ee). mdpi.comresearchgate.net The choice of palladium precursor, ligand, and the palladium-to-ligand ratio are often crucial factors that must be optimized for high performance. mdpi.comresearchgate.net

Detailed research findings have demonstrated the efficacy of various chiral phosphine (B1218219) ligands in this transformation. The results vary significantly based on the ligand structure, the substrate, and the reaction conditions.

Table 1: Selected Examples of Pd-Catalyzed Asymmetric Allylic Alkylation with Acetamidomalonate Nucleophiles

LigandSubstrateNucleophileYield (%)ee (%)Product ConfigurationReference
L1rac-(E)-1,3-diphenylprop-2-enyl acetateThis compound99>97R mdpi.comresearchgate.net
L2rac-(E)-1,3-diphenylprop-2-enyl acetateThis compound8796S mdpi.com
L34rac-(E)-1,3-diphenylprop-2-enyl acetateDimethylacetamidomalonate-84- mdpi.com
L35rac-(E)-1,3-diphenylprop-2-enyl acetateDimethylacetamidomalonate-94- mdpi.com

Organocatalysis, which utilizes small, chiral organic molecules to catalyze asymmetric transformations, has emerged as a powerful alternative to metal-based catalysis. nih.gov For reactions involving this compound, bifunctional organocatalysts, such as those possessing both a hydrogen-bond donor (e.g., thiourea (B124793), urea) and a basic site (e.g., a tertiary amine), are particularly effective. These catalysts can activate both the electrophile and the nucleophile simultaneously.

A prominent application is the asymmetric Michael addition of this compound to nitroolefins like β-nitrostyrene. researchgate.netmdpi.comtandfonline.com In this reaction, the catalyst's basic site deprotonates the this compound to form a chiral ion pair, while the hydrogen-bonding moiety activates the nitroalkene electrophile. This dual activation within a chiral scaffold directs the nucleophilic attack to one face of the nitroalkene, leading to high enantioselectivity. nih.gov

Carbohydrate-based organocatalysts, including chiral crown ethers, have been extensively studied for this purpose. researchgate.netmdpi.com For example, a glucopyranoside-based crown ether (690g) has been reported to yield the Michael adduct of this compound and β-nitrostyrene with up to 99% enantiomeric excess. researchgate.net In contrast, other sugar-based macrocycles sometimes provide lower asymmetric induction, highlighting the sensitivity of the reaction to the catalyst's structure. researchgate.netmdpi.com Some organocatalytic systems are also recoverable and can be reused multiple times without a significant loss of enantioselectivity. mdpi.com

The success of metal-catalyzed asymmetric reactions, particularly the palladium-catalyzed AAA, is critically dependent on the design of the chiral ligand. nih.gov The ligand's steric and electronic properties create a specific chiral environment around the metal center, which is responsible for the enantioselective outcome. nih.govresearchgate.net

A wide array of chiral ligands has been developed and applied in transformations involving this compound. These can be broadly categorized:

P,N-Ligands: These ligands, containing both phosphorus and nitrogen donor atoms, are highly effective in many Pd-catalyzed AAA reactions. researchgate.net Their modular nature allows for fine-tuning of steric and electronic properties.

Monophosphine Ligands: While often more conformationally flexible, certain monophosphine ligands with central chirality have proven to be excellent chiral inductors in AAA reactions with this compound. mdpi.comresearchgate.net

Diphosphine Ligands: C₂-symmetric diphosphines are a privileged class of ligands. The Trost Standard Ligand (TSL) and its derivatives are particularly successful for allylic substrates that are otherwise difficult to control. mdpi.com Ligands with planar chirality combined with central chirality, such as JOSIPHOS, are also highly effective. mdpi.com

The interaction between the ligand and the palladium center influences the geometry of the η³-allyl intermediate and dictates the regioselectivity of the nucleophilic attack. For instance, crystallographic data of a palladium complex with ligand L2 showed a significant trans influence of the phosphine group, which favored the nucleophilic attack on the allylic carbon trans to the phosphorus atom, leading to the (S)-isomer of the product. mdpi.com This level of mechanistic understanding is vital for the rational design of new and more effective chiral ligands.

Desymmetrization Strategies Involving this compound

Desymmetrization is an efficient strategy for generating chiral molecules from prochiral or meso compounds. This approach has the significant advantage that, in principle, a 100% theoretical yield of a single enantiomer can be achieved, unlike kinetic resolutions which have a maximum yield of 50%. researchgate.netorganic-chemistry.org

This compound is a prochiral molecule because its two ester groups are enantiotopic. An enzyme, typically a hydrolase like a lipase (B570770) or esterase, can be used to selectively hydrolyze one of these two ester groups. This process, known as enzymatic desymmetrization, converts the achiral diester into a chiral monoester.

This strategy was explored in early studies, for example, the desymmetrization of diethyl acetamidomalonate using the hydrolase enzyme chymotrypsin (B1334515) was systematically investigated in the late 1950s. researchgate.net The enzyme's chiral active site preferentially binds and cleaves one of the enantiotopic ester functionalities, leaving the other intact and yielding an enantioenriched monoacid. This chiral building block can then be used in further synthetic steps. The use of enzymes offers mild reaction conditions and high selectivity, making it an attractive method for generating optical activity. organic-chemistry.orgrsc.org

Cyclization Reactions

Ring-Closing Metathesis for the Synthesis of Constrained this compound-Derived Amino Acid Derivatives

Ring-closing metathesis (RCM) has emerged as a robust method for synthesizing constrained cyclic amino acid derivatives, which are valuable scaffolds in medicinal chemistry and peptide design. This compound serves as a versatile starting point for creating the necessary diene precursors for RCM.

An efficient synthetic route involves a sequential N- and C-alkenylation of DEAM. jlu.edu.cn The process begins with the N-alkenylation of DEAM, followed by C-alkenylation with an appropriate electrophile, such as an allyl halide, in the presence of a base like cesium carbonate (Cs₂CO₃). jlu.edu.cn The resulting diallylated products are then subjected to RCM using a ruthenium-based catalyst, such as Grubbs' catalyst, to furnish the corresponding spiro-annulated cyclic amino acid derivatives in good yields. jlu.edu.cn These cyclic structures can be further hydrolyzed and decarboxylated to yield the final constrained α-amino acids. jlu.edu.cn

The table below summarizes the synthesis of cyclic amino acid derivatives via RCM starting from N-alkenylated DEAM.

N-SubstituentC-Alkenyl GroupProductYield (%)Reference
AllylAllylDiethyl 5-allyl-1-acetyl-2-oxo-1-azaspiro[3.4]oct-7-ene-3,3-dicarboxylate85 jlu.edu.cn
AllylPropargylDiethyl 1-acetyl-2-oxo-1-azaspiro[3.4]octa-5,7-diene-3,3-dicarboxylate78 jlu.edu.cn

Methodologies for the Formation of Cyclic Amino Acid Scaffolds from this compound

Beyond RCM, DEAM is a key intermediate in multi-step syntheses designed to produce complex cyclic and macrocyclic peptide scaffolds. One sophisticated approach utilizes DEAM for the synthesis of genetically encodable unnatural amino acids, which then mediate the cyclization of ribosomally produced peptides.

In one such synthesis, a designer 1,3-aminothiol unnatural amino acid, AmmF, was prepared on a gram scale starting from methyl 3-amino-4-methyl-benzoate. A crucial step in this multi-step sequence involves the substitution of a mesyl group with this compound to introduce the core α-amino acid structure. After several subsequent deprotection and modification steps, the final unnatural amino acid is obtained.

This aminothiol-bearing amino acid is then incorporated into a polypeptide chain using ribosomal protein synthesis. The engineered amino acid is designed to induce a side-chain-to-C-terminal peptide cyclization through an intein-mediated intramolecular transthioesterification, followed by a ring-contracting S,N acyl transfer. This methodology allows for the formation of peptide macrocycles of varying sizes and compositions, either in vitro or directly within living bacterial cells, providing a platform for creating and screening libraries of conformationally constrained peptides.

Metal-Mediated and Catalyzed Transformations of this compound

Indium(III)-Catalyzed Additions with this compound

Indium(III)-catalyzed reactions have provided an efficient pathway for the synthesis of β-branched α-amino acids, with DEAM acting as a key nucleophile. princeton.edu Specifically, the Indium(III)-catalyzed Markovnikov addition of DEAM to terminal alkynes has been developed into a practical and broadly applicable method.

The table below presents data on the Indium(III)-catalyzed addition of DEAM to various terminal alkynes.

Alkyne SubstrateIndium CatalystBaseYield (%)Reference
PhenylacetyleneInCl₃DBU85
1-OctyneInCl₃DBU75
1-HexyneInCl₃DBU81
4-MethoxyphenylacetyleneInCl₃DBU88
CyclohexylacetyleneInCl₃DBU72

Applications of Palladium Complexes in this compound Alkylation

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis and have been successfully applied to the alkylation of this compound for the synthesis of α-amino acids. These methods offer a powerful alternative to traditional alkylation procedures.

The use of palladium complexes allows for the reaction of DEAM with a range of substrates. For example, in the presence of a palladium catalyst, 1,3-dienes react with DEAM to form linear 2,7-alkadienyl derivatives as the primary products. jlu.edu.cn This transformation proceeds through the formation of a π-allyl-palladium intermediate, which is then attacked by the DEAM nucleophile.

Furthermore, palladium-catalyzed allylation of DEAM can be achieved using allyl alcohols as the allylating agents. This reaction is efficiently promoted by triethylborane (B153662) and proceeds smoothly at room temperature to 50°C in the presence of catalytic amounts of a palladium source like Pd(OAc)₂ and a phosphine ligand. This approach provides a versatile route to various allylated amino acid precursors under relatively mild conditions.

The table below summarizes various palladium-catalyzed alkylations involving DEAM.

SubstratePalladium Catalyst SystemProduct TypeReference
1,3-ButadienePd(acac)₂ / PPh₃Linear 2,7-alkadienyl derivative jlu.edu.cn
Allyl AlcoholPd(OAc)₂ / Et₃B / P(o-tol)₃Allylated DEAM
Allyl Acetate[Pd(π-C₃H₅)Cl]₂ / PPh₃Allylated DEAM jlu.edu.cn

Applications of Diethylacetamidomalonate in Complex Organic Molecule Synthesis

Synthesis of Alpha-Amino Acids

The primary application of diethylacetamidomalonate lies in the synthesis of α-amino acids. wikipedia.org The general strategy involves the deprotonation of the acidic methylene (B1212753) group to form a stabilized enolate, which then acts as a nucleophile in an alkylation reaction. fiveable.me Subsequent hydrolysis of the ester and amide functionalities, followed by decarboxylation, yields the desired α-amino acid. wikipedia.orgfiveable.me This method, often referred to as the amidomalonate synthesis, provides a reliable route to a diverse array of amino acids. pressbooks.pub

Natural Amino Acid Derivatives from this compound

The amidomalonate synthesis is a powerful tool for the preparation of racemic mixtures of natural α-amino acids. wikipedia.org By selecting an appropriate alkylating agent, the side chains characteristic of various natural amino acids can be introduced.

The synthesis of histidine using this compound involves alkylation with a suitable precursor to the imidazole (B134444) side chain. vaia.comvaia.com For instance, 4-(bromomethyl)imidazole can be used as the alkylating agent to introduce the required side chain onto the this compound scaffold. vaia.com Subsequent hydrolysis and decarboxylation afford racemic histidine. orgsyn.org

Tryptophan can be synthesized from this compound through alkylation with an indole-containing electrophile. vaia.comorgsyn.org A common approach utilizes gramine (B1672134) or its quaternary ammonium (B1175870) salt as the alkylating agent, which reacts with the enolate of this compound to introduce the indolemethyl side chain. wikipedia.org This method has been reported to produce racemic tryptophan in high yields, exceeding 90%. wikipedia.org Alternative synthetic routes for tryptophan and its derivatives have also been developed, sometimes involving the formation of the indole (B1671886) ring late in the synthetic sequence. google.com

The synthesis of phenylalanine via the amidomalonate method involves the alkylation of this compound with benzyl (B1604629) chloride. wikipedia.org The reaction is typically carried out in the presence of a base, such as sodium ethoxide, to generate the nucleophilic enolate. wikipedia.org Following the alkylation step, acidic hydrolysis and decarboxylation furnish racemic phenylalanine with reported yields around 65%. wikipedia.org Additionally, enzymatic methods have been explored for the resolution of N-acetamido-alanine esters, which can be derived from this compound, to obtain enantiomerically pure phenylalanine derivatives. nih.gov

Non-Natural Alpha-Amino Acid Derivatives from this compound

The versatility of the amidomalonate synthesis extends beyond the preparation of natural amino acids, providing access to a wide range of non-natural α-amino acids. wikipedia.orgfiveable.me These compounds are of significant interest in medicinal chemistry and drug discovery. researchgate.net

The general synthetic strategy remains the same: alkylation of this compound with a desired alkyl halide, followed by hydrolysis and decarboxylation. fiveable.me This allows for the introduction of various functionalities and structural motifs not found in natural amino acids. For example, amino acids with heterocyclic substituents can be synthesized using this method. wikipedia.orgwikipedia.org The synthesis of non-natural amino acids is crucial for the development of novel peptides and peptidomimetics with enhanced biological properties. researchgate.net

Synthesis of Beta-Branched Alpha-Amino Acids

The synthesis of β-branched α-amino acids, which are valuable components of natural products and pharmaceuticals, can be efficiently achieved using this compound. researchgate.netnih.gov A notable method involves the Indium(III)-catalyzed addition of DEAM to terminal alkynes. dntb.gov.uaresearchgate.net This reaction proceeds via a Markovnikov addition, providing a practical and efficient route to these structurally complex amino acids. researchgate.net

Another approach involves biocatalytic methods. While not directly using DEAM in the final step, related pyruvate (B1213749) substrates, which can be derived from synthetic strategies involving malonates, are used with engineered enzymes like aromatic amino acid aminotransferases (ArATs) to produce β-branched aromatic amino acids with high diastereoselectivity. nih.gov

Methodologies for Alpha-Arylglycine Preparation

Alpha-arylglycines are significant structural motifs in many bioactive molecules. bohrium.com While C-alkylation of this compound is common, C-arylation has been less developed. nih.gov A modern, transition-metal-free strategy has been reported for the synthesis of racemic α-arylglycines, which involves the selective arylation of DEAM with diaryliodonium salts. bohrium.comnih.gov This method demonstrates good functional group tolerance and is scalable, allowing for the straightforward synthesis of complex α-arylglycines that are otherwise difficult to prepare. nih.gov Other methods for synthesizing arylglycine derivatives include the palladium-catalyzed α-arylation of chiral nickel(II) glycinate (B8599266) complexes, which offers a stereoselective route. nih.gov

Method Reagents Key Features Reference
Arylation of DEAMDiaryliodonium SaltsTransition-metal-free, mild conditions, good functional group tolerance nih.gov
Pd-Catalyzed ArylationChiral Nickel(II) Glycinate, Aryl Bromides, Pd CatalystStereoselective, produces optically active products nih.gov
Synthesis of Heterocyclic Substituted Alpha-Amino Acids

This compound is a valuable precursor for synthesizing non-proteinogenic α-amino acids that contain heterocyclic substituents. wikipedia.org The standard amidomalonate synthesis pathway is employed, using an appropriate heterocyclic alkyl halide as the alkylating agent. openstax.org This methodology has been used to prepare important amino acids such as histidine and tryptophan. orgsyn.org For example, the synthesis of histidine would involve alkylating the DEAM enolate with 4-(chloromethyl)-1H-imidazole.

The versatility of this approach allows for the creation of novel amino acids with diverse heterocyclic systems, which are of interest in medicinal chemistry and materials science. ias.ac.in

Construction of Conformationally Constrained Amino Acid Systems

Conformationally constrained amino acids are crucial tools in drug discovery for designing peptides with improved stability and receptor selectivity. nih.gov this compound serves as a key starting material for several types of these constrained systems.

One strategy involves synthesizing cyclic amino acid derivatives through Ring-Closing Metathesis (RCM). researchgate.net This is achieved by performing both C-alkenylation and N-alkenylation on the DEAM molecule, followed by an RCM reaction to form the cyclic structure. researchgate.net

Another example is the synthesis of β-phenylproline derivatives. The synthesis begins with the condensation of this compound and trans-cinnamaldehyde, which forms a pyrrolidine (B122466) derivative, the core structure of proline. csic.es Further chemical transformations yield the desired constrained proline analogue. csic.es Additionally, DEAM has been used to create spiro-annulated derivatives and other complex systems, such as hydantoin- and thiazolidine-containing amino acids, by coupling with specialized electrophiles. researchgate.netias.ac.in

Constrained System Key Synthetic Step Starting Materials Reference
Cyclic Amino AcidsRing-Closing Metathesis (RCM)This compound, Alkenyl Halides researchgate.net
β-Phenylproline DerivativesCondensation/CyclizationThis compound, trans-Cinnamaldehyde csic.es
Spiro-annulated DerivativesDiallylation followed by RCMThis compound, Allyl Halides researchgate.net
Hydantoin/Thiazolidine HybridsCoupling with Brominated AromaticsThis compound, 1,2,4,5-tetrakis(bromomethyl)benzene ias.ac.in

Synthesis of Alpha-Hydroxycarboxylic Acids Using this compound Precursors

Beyond amino acids, this compound is a precursor for the synthesis of α-hydroxycarboxylic acids. wikipedia.org The synthetic route leverages the α-amino acids produced from DEAM. The amino group in the synthesized amino acid can be chemically replaced by a hydroxyl group through a process of diazotization, typically using sodium nitrite (B80452) in an acidic environment, followed by heating. wikipedia.org This reaction provides a straightforward method to access a variety of α-hydroxy acids from the corresponding amino acid precursors derived from DEAM. wikipedia.org For instance, this method has been used to obtain 2-hydroxy-4-pentanoic acid, which can be incorporated into polymers. wikipedia.org

Role as a Key Intermediate in Pharmaceutical Synthesis

This compound is a crucial building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). nbinno.comxazbbio.com Its utility spans various drug classes, including anticonvulsants, anti-inflammatory agents, and immunosuppressants. nbinno.comfengchengroup.com The structure of DEAM allows for the efficient introduction of the α-amino acid scaffold, which is central to many biologically active molecules. xazbbio.com

Synthesis of Fingolimod (B1672674) Precursors from this compound

A prominent example of DEAM's application in pharmaceutical synthesis is in the production of Fingolimod, an immunosuppressant used to treat multiple sclerosis. wikipedia.org Numerous synthetic routes to Fingolimod rely on this compound as the starting material. wikipedia.orgrsc.org

The key step in these syntheses is the alkylation of the DEAM enolate with a suitable electrophile, such as 4'-(2-iodoethyl)octanophenone or 1-(2-bromoethyl)-4-octylbenzene. wikipedia.orgresearchgate.net This step constructs the carbon skeleton of the target molecule. Subsequent steps in a facile six-step synthesis include the reduction of the ketone, followed by a one-pot hydrolysis of the diester and amide groups, and simultaneous decarboxylation to yield the fingolimod precursor, which is then converted to the final drug. rsc.orgresearchgate.net This robust and high-yielding route makes it a cost-effective process for industrial-scale production. researchgate.net

Step Description Reagents Reference
1AlkylationDEAM, NaOEt, 4'-(2-iodoethyl)octanophenone wikipedia.org
2Ketone ReductionH₂, Pd/C researchgate.net
3Hydrolysis & Decarboxylation6 N HCl (aq.), Reflux researchgate.net
4Final ConversionRecrystallization researchgate.net

General Methodologies for Pharmaceutical Building Block Construction

This compound is a cornerstone in the construction of various pharmaceutical building blocks, primarily due to its role as a glycine (B1666218) equivalent. This allows for the synthesis of a diverse range of α-amino acids, which are fundamental components of many drug molecules. orgsyn.orgresearchgate.net The general methodology involves the alkylation of DEAM, a process that leverages the acidity of the α-hydrogen, facilitated by the electron-withdrawing acetamido group.

The synthesis typically follows these key steps:

Deprotonation: A strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of DEAM, forming a stabilized enolate.

Alkylation: The enolate then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. This step is crucial for introducing the desired side chain of the target amino acid.

Hydrolysis and Decarboxylation: The resulting disubstituted malonate is then subjected to acidic hydrolysis, which converts the ester and amide groups to carboxylic acids and an amine, respectively. Subsequent heating leads to decarboxylation, yielding the final α-amino acid.

This methodology has been successfully employed in the synthesis of numerous pharmaceutical intermediates. For instance, it is a key starting material in the production of Fingolimod, a drug used to treat multiple sclerosis. researchgate.net The synthesis involves the alkylation of DEAM with 1-(2-bromoethyl)-4-octylbenzene to create a key intermediate which is then further processed to yield Fingolimod. researchgate.netderpharmachemica.com

Table 1: Key Reactions in Pharmaceutical Building Block Synthesis using DEAM

Reaction Step Reagents and Conditions Purpose
Deprotonation Sodium ethoxide (NaOEt) Formation of a stabilized enolate
Alkylation Primary alkyl halide (R-X) Introduction of the amino acid side chain

This table summarizes the fundamental reaction sequence for synthesizing α-amino acids from this compound.

Utility in Other Specialty Chemical Syntheses

The utility of this compound extends beyond α-amino acid synthesis into the production of various other specialty chemicals. Its reactive nature makes it a valuable precursor for a range of important compounds. nbinno.com

Production of Vitamins (B1, B6) Intermediates

This compound is an important intermediate in the synthesis of both Vitamin B1 (Thiamine) and Vitamin B6 (Pyridoxine). fishersci.nlfishersci.cawikipedia.org While the specific synthetic pathways are complex and proprietary, the role of DEAM often involves its ability to introduce a protected amino group and a carbon backbone that can be further elaborated into the heterocyclic ring systems characteristic of these vitamins. The synthesis of Vitamin B1 involves the construction of pyrimidine (B1678525) and thiazole (B1198619) moieties, which are then coupled. nih.gov Similarly, the synthesis of Vitamin B6 involves the formation of a pyridine (B92270) ring. google.com

Synthetic Routes to Barbiturates

Barbiturates, a class of drugs that act as central nervous system depressants, can be synthesized using derivatives of malonic acid. mdpi.comlibretexts.org The general synthesis involves the condensation of a disubstituted malonic ester with urea (B33335). libretexts.orgcutm.ac.in While diethyl malonate is more commonly cited as the direct precursor, this compound can be readily converted to the necessary malonic ester derivative for this reaction. The synthesis of specific barbiturates like Barbital involves the condensation of diethylmalonic ester with urea in the presence of a base like sodium ethoxide. gpatindia.com

Table 2: General Synthesis of Barbiturates

Reactant 1 Reactant 2 Conditions Product Class

This table outlines the classical condensation reaction for the synthesis of barbiturates.

Preparation of Non-Steroidal Anti-Inflammatory Agents (NSAIDs) Intermediates

This compound serves as an intermediate in the synthesis of various non-steroidal anti-inflammatory agents (NSAIDs). fishersci.nlfishersci.ca Many NSAIDs contain a carboxylic acid moiety, and the malonate structure of DEAM provides a convenient route to this functional group. neu.edu.tr For example, it is used in the synthesis of Rebamipide, a drug used to treat gastrointestinal ulcers. google.com The synthesis of NSAIDs often involves the creation of specific aryl- or heteroarylacetic acid derivatives, for which DEAM can be a useful starting material. neu.edu.trmdpi.com

Synthesis of Tetrahydro-β-Carboline Derivatives

Tetrahydro-β-carboline derivatives are an important class of compounds found in many natural products and pharmaceuticals with a wide range of biological activities. A novel synthetic approach utilizes this compound as a glycine equivalent to construct the tetrahydro-β-carboline scaffold. sigmaaldrich.comias.ac.in This method provides a strategic and efficient route to 3-substituted tetrahydro-β-carboline derivatives. ias.ac.inresearchgate.netresearchgate.net

This compound as a Crosslinking Agent in Polymeric Hydrogel Systems

In the field of materials science, this compound has found application as a crosslinking agent in the formation of polymeric hydrogels. google.com Specifically, it has been used to crosslink poly vinyl alcohol (PVA) to create hydrogels with enhanced structural integrity. google.comjustia.com These hydrogels can be designed to release active pharmaceutical agents in response to an electrical stimulus. google.com The use of DEAM as a crosslinker is advantageous due to its biocompatibility compared to other more toxic crosslinking agents. The crosslinking process typically involves the reaction of the ester groups of DEAM with the hydroxyl groups of PVA, forming a stable, three-dimensional network. mdpi.comnih.govresearchgate.net

Table 3: Chemical Compound Names

Compound Name
This compound (DEAM)
Glycine
Sodium ethoxide
Fingolimod
1-(2-bromoethyl)-4-octylbenzene
Vitamin B1 (Thiamine)
Vitamin B6 (Pyridoxine)
Pyrimidine
Thiazole
Pyridine
Barbiturates
Diethyl malonate
Urea
Barbital
Non-Steroidal Anti-Inflammatory Agents (NSAIDs)
Rebamipide
Tetrahydro-β-carboline

Enzymatic and Biocatalytic Transformations Involving Diethylacetamidomalonate

Enzymatic Hydrolysis of Diethylacetamidomalonate and Enantioselectivity

Enzymatic hydrolysis of this compound offers a pathway to chiral monoesters, which are versatile building blocks in organic synthesis. The success of this approach hinges on the enzyme's ability to selectively hydrolyze one of the two enantiotopic ester groups.

Alpha-chymotrypsin, a serine protease, has been demonstrated to catalyze the enantioselective hydrolysis of this compound. researchgate.netniscpr.res.in The reaction, typically carried out in a phosphate (B84403) buffer at a pH range of 7.0 to 7.95 and 25°C, results in the preferential hydrolysis of one enantiomer, yielding an optically active monoester. niscpr.res.in

Studies have shown that the hydrolysis of this compound catalyzed by α-chymotrypsin proceeds enantioselectively, affording a dextrorotatory monoester, which is presumed to have the (R)-configuration. researchgate.netniscpr.res.in However, a notable challenge in this process is the racemization of the resulting monoester during the reaction, with the rate of racemization being slower than the rate of hydrolysis. researchgate.net This racemization phenomenon complicates the determination of the precise enantiomeric excess (e.e.) of the reaction. niscpr.res.in The stereochemical outcome is rationalized by assuming that the pro-S COOEt group of the substrate fits into the hydrophobic pocket of the enzyme's active site, leaving the pro-R COOEt group exposed to nucleophilic attack by the enzyme's serine hydroxyl group. niscpr.res.in

ParameterConditionOutcome
Enzymeα-ChymotrypsinPreferential hydrolysis of one enantiomer
SubstrateThis compoundFormation of a dextrorotatory monoester
pH7.0–7.95Reaction proceeds faster at pH 7.5 than at 6.5
BufferTris or phosphate bufferProvides a stable reaction environment
Temperature25°CStandard temperature for the reaction
Observed IssueRacemization of the productComplicates determination of enantioselectivity

Lipases are another class of enzymes explored for their potential in catalyzing regio- and enantioselective transformations of this compound. These enzymes are known for their ability to function in both aqueous and organic solvents and their broad substrate specificity.

Research has investigated the use of various lipases, such as porcine pancreatic lipase (B570770) (PPL) and Candida rugosa lipase, for the hydrolysis of this compound. However, studies have indicated that C-alkylated acetamidomalonates are not effective substrates for lipase-catalyzed enantiodifferentiating de-esterification or hydrolysis of the symmetric diester groups. researchgate.net This suggests that the steric hindrance introduced by the alkyl group at the α-carbon may prevent the substrate from effectively binding to the lipase active site. In contrast, lipases like Candida cylindracea lipase (CCL) and PPL have been successfully used for the chemoselective de-esterification of esters of polyacetoxy aromatic acids, demonstrating their utility in differentiating between ester groups in other molecular contexts. researchgate.net

EnzymeSubstrateObservation
Porcine Pancreatic Lipase (PPL)This compoundLimited success in achieving significant hydrolysis.
Candida rugosa LipaseThis compoundLimited success in achieving significant hydrolysis.
Lipases (general)C-alkylated acetamidomalonatesFound not to be substrates for enantioselective de-esterification. researchgate.net

Biocatalytic Strategies for Producing Optically Pure Compounds from this compound

The desymmetrization of prochiral compounds like this compound through enzymatic reactions is a powerful strategy for accessing optically active molecules. researchgate.net This approach is advantageous as it can theoretically achieve a 100% conversion of the substrate into a single enantiomeric product, unlike kinetic resolutions which have a maximum yield of 50%. researchgate.net

The systematic study of the desymmetrization of this compound using α-chymotrypsin dates back to the late 1950s. researchgate.net This foundational work paved the way for the development of various biocatalytic methods for producing enantiomerically pure compounds. Biocatalysis, utilizing either isolated enzymes or whole-cell systems, offers a green alternative to traditional chemical methods for asymmetric synthesis. researchgate.net The high chemo-, regio-, and stereoselectivity of enzymes make them ideal catalysts for the synthesis of complex, optically pure molecules from prochiral starting materials like this compound. researchgate.net While direct enzymatic hydrolysis has been the primary focus, other biocatalytic approaches, such as transesterification in the presence of lipases, have also been explored for related substrates, suggesting potential avenues for future research with this compound. nih.gov

Computational and Theoretical Investigations of Diethylacetamidomalonate Reactivity

Mechanistic Elucidation via Computational Chemistry Approaches

Computational chemistry serves as a powerful "computational microscope" to visualize the intricate details of reaction pathways. For diethylacetamidomalonate, a primary area of interest is the alkylation of its enolate, a key step in the synthesis of α-amino acids. The generally accepted mechanism involves deprotonation at the α-carbon, followed by nucleophilic attack of the resulting enolate on an alkyl halide.

Computational methods can model this process by:

Mapping the Potential Energy Surface (PES): By calculating the energy of the molecular system at various geometries, a comprehensive map of the reaction pathway can be constructed. This allows for the identification of energy minima, corresponding to reactants, intermediates, and products, as well as saddle points, which represent transition states.

Locating Transition States (TS): The transition state is the highest energy point along the reaction coordinate and is crucial for understanding the reaction rate. Computational algorithms can precisely locate the geometry of the transition state and calculate its energy. For the alkylation of the this compound enolate, the transition state would involve the partial formation of the new carbon-carbon bond and the partial breaking of the carbon-halogen bond of the electrophile.

Visualizing Reaction Coordinates: Through techniques like Intrinsic Reaction Coordinate (IRC) calculations, the entire path from the transition state down to the reactants and products can be traced, confirming that the located transition state indeed connects the intended species.

Theoretical Studies on the Origins of Enantioselectivity in this compound Reactions

The synthesis of chiral α-amino acids from this compound often employs chiral catalysts to induce enantioselectivity. Understanding the origin of this selectivity is a significant challenge that can be addressed through theoretical studies. Computational models can be constructed to investigate the interactions between the substrate, the catalyst, and the electrophile in the transition state.

Key aspects that can be analyzed include:

Diastereomeric Transition States: In an enantioselective reaction, the chiral catalyst leads to the formation of two diastereomeric transition states, one leading to the (R)-product and the other to the (S)-product. The difference in the activation energies of these two transition states determines the enantiomeric excess (ee) of the reaction.

Non-covalent Interactions: The subtle non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, between the chiral catalyst and the reacting species are often the primary determinants of enantioselectivity. Computational models can quantify these interactions and reveal how they stabilize one transition state over the other.

Catalyst Design: By understanding the key interactions that govern enantioselectivity, computational studies can guide the design of new and more effective chiral catalysts. For example, modifications to the catalyst structure can be modeled to enhance the desired interactions and increase the energy difference between the diastereomeric transition states.

While specific studies on this compound are not abundant in the literature, the principles are well-established from studies on other prochiral malonates. These studies demonstrate that the binding mode of the substrate to the catalyst and the geometry of the subsequent transition state are critical in determining the stereochemical outcome.

Application of Density Functional Theory (DFT) to this compound Transformations

Density Functional Theory (DFT) has become the workhorse of computational chemistry for studying the electronic structure and reactivity of organic molecules. DFT methods offer a good balance between computational cost and accuracy, making them well-suited for investigating the reactions of molecules like this compound.

DFT can be applied to study various aspects of this compound transformations:

Analysis of Electronic Properties: DFT provides information about the electronic structure of the molecule, such as the distribution of electron density, molecular orbitals (e.g., HOMO and LUMO), and atomic charges. This information is crucial for understanding the nucleophilicity of the enolate and the electrophilicity of potential reactants. For example, the HOMO of the this compound enolate would be localized on the α-carbon, consistent with its role as the nucleophilic center.

Modeling Solvent Effects: The inclusion of solvent effects is critical for obtaining accurate computational results, as most reactions are carried out in solution. DFT calculations can incorporate implicit solvent models (e.g., the Polarizable Continuum Model, PCM) to account for the influence of the solvent on the reaction energetics.

Below is an illustrative data table showing the kind of information that could be generated from a DFT study on the alkylation of this compound with different electrophiles.

ElectrophileActivation Energy (kcal/mol)Reaction Enthalpy (kcal/mol)
Methyl Iodide18.5-25.2
Ethyl Bromide19.8-23.7
Isopropyl Chloride22.1-21.9
Note: These are hypothetical values for illustrative purposes.

Kinetic and Thermodynamic Aspects of this compound Reactions

A comprehensive understanding of a chemical reaction requires an analysis of both its kinetic and thermodynamic aspects. Computational chemistry provides the tools to investigate these properties for the reactions of this compound.

Kinetic Control vs. Thermodynamic Control: In some reactions, different products can be formed through competing pathways. The product that is formed fastest is the kinetically controlled product, while the most stable product is the thermodynamically controlled product. Computational studies can determine the activation energies for the competing pathways and the relative stabilities of the products to predict whether a reaction will be under kinetic or thermodynamic control. For example, in the case of alkylation with an ambident electrophile, calculations could predict whether C-alkylation or O-alkylation is kinetically or thermodynamically favored.

Calculation of Rate Constants: Using Transition State Theory (TST), the calculated activation energies can be used to estimate the rate constants of a reaction at a given temperature. This allows for a quantitative comparison of the rates of different reactions or competing pathways.

Thermodynamic Functions: Beyond simple enthalpy changes, computational methods can be used to calculate other thermodynamic functions such as entropy and Gibbs free energy. This provides a more complete picture of the spontaneity of a reaction. For instance, the decarboxylation step that often follows the hydrolysis of alkylated this compound is driven by a significant increase in entropy due to the formation of carbon dioxide gas, a factor that can be quantified computationally.

A study on the heat capacity and thermodynamic properties of this compound has provided experimental data that can be used in conjunction with computational results. For example, a solid-liquid phase transition was observed between 344 K and 375 K, with a transition enthalpy of 34.3 kJ·mol⁻¹ and an entropy of 93.0 J·K⁻¹·mol⁻¹. Such experimental data can be used to validate and refine computational models.

Below is a table summarizing key thermodynamic parameters that could be computationally investigated for a typical reaction of this compound.

Thermodynamic ParameterDescription
ΔH (Enthalpy) The heat absorbed or released during the reaction.
ΔS (Entropy) The change in disorder of the system.
ΔG (Gibbs Free Energy) The overall spontaneity of the reaction (ΔG = ΔH - TΔS).
Ea (Activation Energy) The energy barrier that must be overcome for the reaction to occur.

Future Directions and Emerging Research Areas in Diethylacetamidomalonate Chemistry

Development of Novel Catalytic Systems for Diethylacetamidomalonate Transformations

The traditional use of DEAM often relies on stoichiometric amounts of strong bases for deprotonation, followed by alkylation. pressbooks.pub Modern research, however, is shifting towards catalytic approaches to enhance efficiency, control selectivity, and reduce waste. A key area of development is the use of transition metal and organocatalytic systems to mediate new types of transformations.

Indium(III) salts, for instance, have been identified as effective catalysts for the Markovnikov addition of diethyl acetamidomalonate to terminal alkynes. researchgate.net This method provides an efficient route to β-branched α-amino acids. researchgate.net Similarly, copper(I) iodide (CuI) has been used to catalyze the arylation of DEAM with aryl iodides, offering a pathway to α-arylglycines. researchgate.net Palladium catalysts are also being explored, particularly in dual-catalytic systems with organocatalysts, to achieve asymmetric α-allylation reactions. researchgate.netresearchgate.net

Asymmetric organocatalysis has emerged as a powerful tool for stereoselective transformations involving malonates. Chiral bifunctional catalysts, such as those based on thiourea (B124793) or urea (B33335), can activate both the nucleophile (DEAM) and the electrophile to facilitate reactions with high enantioselectivity. nih.govacs.org Chiral crown ethers, acting as phase-transfer catalysts, have been successfully employed in the asymmetric Michael addition of DEAM to substrates like nitrostyrenes. researchgate.netmdpi.com These catalyst systems avoid the use of potentially toxic heavy metals and open avenues for producing enantiomerically pure compounds. mdpi.com

Catalyst SystemReaction TypeKey AdvantagesReference
Indium(III) Salts (e.g., InBr₃, InCl₃)Addition to Terminal AlkynesEfficient synthesis of β-branched α-amino acids. researchgate.net
Copper(I) Iodide (CuI)C-Arylation with Aryl HalidesProvides access to α-arylglycines under milder conditions than traditional Ullmann-type reactions. researchgate.net
Palladium(II) / OrganocatalystAsymmetric Allylic AlkylationEnables dual activation for highly selective C-C bond formation. researchgate.net
Chiral Urea/Thiourea CatalystsAsymmetric Michael AdditionMetal-free, highly enantioselective conjugate additions. nih.govacs.org
Chiral Crown EthersAsymmetric Phase-Transfer Catalysis (e.g., Michael Addition)High enantioselectivity in solid-liquid phase reactions. researchgate.netmdpi.com

Expanding the Scope of Substrate and Reaction Types with this compound

Beyond traditional alkylation with alkyl halides, research is focused on broadening the range of substrates and reaction types that can be used with DEAM. A significant advancement is the development of C-arylation reactions. acs.org A novel, transition-metal-free strategy utilizes diaryliodonium salts for the selective arylation of DEAM under mild conditions, greatly expanding the accessibility of α-arylglycines. acs.orgacs.org

The synthetic utility of DEAM has been further enhanced by its use in more complex, multi-step transformations. For example, an efficient method for the N-alkylation of DEAM has been reported, followed by C-alkenylation and subsequent ring-closing metathesis (RCM) reactions. researchgate.net This sequence allows for the synthesis of novel cyclic amino acid derivatives, which are valuable structures in medicinal chemistry. researchgate.net

Furthermore, electrochemical methods are emerging as a novel approach for transformations of DEAM derivatives. Anodic decarboxylation of N-acetylamino malonic acid monoesters, which are readily prepared from DEAM, can generate a stabilized carbocation that undergoes intramolecular amidation. beilstein-journals.org This electrochemical strategy provides access to valuable N-protected 2-aminoproline derivatives and demonstrates excellent diastereoselectivity. beilstein-journals.org

Substrate/ReagentReaction TypeProduct ClassReference
Terminal AlkynesIndium(III)-Catalyzed Additionβ-Branched α-Amino Acids researchgate.net
Diaryliodonium SaltsMetal-Free C-Arylationα-Arylglycines acs.orgacs.org
N-Alkenylated DEAMRing-Closing Metathesis (RCM)Cyclic Amino Acid Derivatives researchgate.net
β-NitrostyrenesOrganocatalytic Michael Additionγ-Nitro-α-amino acid derivatives mdpi.com
DEAM-derived MonoestersElectrochemical Decarboxylative AmidationN-Protected 2-Aminoprolines beilstein-journals.org

Green Chemistry Approaches in this compound Synthesis and Utilization

The principles of green chemistry are increasingly influencing the design of synthetic routes involving DEAM. Efforts are being made to reduce waste, improve atom economy, and utilize more environmentally benign reagents and conditions. One approach involves improving the synthesis of DEAM itself. A novel process has been developed that uses nitrosation, reduction, and acylation steps to prepare DEAM with high yields (>95%), low raw material consumption, and reduced pollution. google.com This process also includes the recovery and reuse of acetic acid as the solvent. google.com

In the utilization of DEAM, a major focus is on catalysis. The use of heterogeneous and recoverable catalysts is a key green strategy. For example, polymer-supported chiral crown ether catalysts have been developed for asymmetric reactions, allowing for their recovery and reuse, which is crucial from both an environmental and economic standpoint. researchgate.net Cesium carbonate is another example of a commercially available, heterogeneous, and environmentally benign basic catalyst used for N-alkylation reactions involving DEAM derivatives. researchgate.net

The shift towards metal-free catalysis, as seen in the organocatalytic Michael additions and the arylation with diaryliodonium salts, aligns perfectly with green chemistry goals by avoiding the use of scarce, costly, and potentially toxic transition metals. nih.govacs.org Additionally, electrochemical methods represent a green alternative to traditional chemical oxidations, as they use electricity as a "reagent" and can often be performed under mild conditions in environmentally friendly solvents. beilstein-journals.org

Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis Platforms

The integration of established chemical building blocks with modern synthesis technologies is a rapidly growing field. The versatility of DEAM makes it an ideal candidate for use in flow chemistry and automated synthesis platforms, which offer advantages in scalability, reproducibility, and high-throughput screening.

Continuous flow reactors can be employed for reactions involving DEAM, ensuring better control over reaction parameters and facilitating scalability from research to production levels. georganics.sk The consistency offered by flow chemistry is particularly valuable for multi-step syntheses where intermediates may be unstable or require precise handling.

Moreover, DEAM and its derivatives are well-suited for automated parallel synthesis platforms. These systems enable the rapid generation of large libraries of compounds for applications such as drug discovery and materials science. researchgate.net For instance, strategies involving the modification of core structures, a concept applicable to DEAM-derived scaffolds, have been successfully used in the automated synthesis of libraries of C2 symmetric inhibitors of HIV protease. researchgate.net As the demand for chemical diversity grows, the integration of DEAM chemistry into these high-throughput workflows will undoubtedly accelerate the discovery of new molecules with valuable biological and material properties.

Q & A

Q. What is the mechanistic role of diethylacetamidomalonate in α-amino acid synthesis?

this compound serves as a key intermediate in the amidomalonate synthesis of α-amino acids. The process involves:

  • Deprotonation of the reactive methylene group using a strong base (e.g., NaOEt) to form an enolate .
  • Alkylation via nucleophilic attack on an alkyl halide (e.g., benzyl bromide or iodomethane) to introduce the side chain .
  • Hydrolysis of the ester and acetyl groups under acidic conditions, followed by decarboxylation to yield the final α-amino acid . Example: Synthesis of L-AST (arsinothricin) involves alkylation with organoarsenic intermediates .

Q. How does steric hindrance influence the regioselectivity of alkylation in this compound reactions?

The acetamido group in this compound reduces the basicity of the amine product, preventing polyalkylation. Steric effects from the ethyl ester groups further direct alkylation to the less hindered methylene position, ensuring mono-substitution .

Advanced Research Questions

Q. How can researchers resolve contradictory yield data in this compound-mediated alkylations?

Contradictory yields (e.g., 56% vs. 10% in similar protocols ) arise from variables such as:

  • Purity of starting materials (e.g., crude vs. purified alkylating agents).
  • Solvent choice : Anhydrous ethanol vs. acetonitrile (ACN) impacts reaction efficiency .
  • Catalyst optimization : KI enhances alkyl halide reactivity via the "Finkelstein effect" in ACN . Methodological recommendation: Standardize solvent dryness and use TLC/HPLC to monitor intermediate purity .

Q. What strategies improve this compound’s compatibility with organometallic or toxic intermediates (e.g., arsenic-containing reagents)?

  • Protection-deprotection : Use acetyl groups to stabilize the amine during arsenic coupling (e.g., synthesis of L-AST) .
  • Inert conditions : Conduct reactions under argon to prevent oxidation of sensitive intermediates .
  • Workflow design : Purify intermediates via silica gel chromatography before decarboxylation to minimize side reactions .

Q. How can enzymatic methods enhance enantioselectivity in this compound-derived amino acids?

Enzymatic resolution (e.g., ASTN-acetyltransferase) selectively acetylates L-enantiomers from racemic mixtures, enabling isolation of pure L-AST. Subsequent HCl hydrolysis removes the acetyl group without racemization .

Data Analysis & Experimental Design

Q. What analytical techniques validate successful alkylation of this compound?

  • HRMS : Confirm molecular weight of intermediates (e.g., [M−H]⁻ = 225.9704 for arsenic-coupled products ).
  • HPLC-ICP-MS : Detect trace arsenic in organoarsenical derivatives .
  • ¹H/¹³C NMR : Monitor ester hydrolysis and decarboxylation via disappearance of ethyl/methylene signals .

Q. How should researchers address low yields in multi-step syntheses involving this compound?

  • Stepwise optimization : Isolate and characterize intermediates at each stage (e.g., diethyl 2-acetamido-2-(2-dipropoxyarsoryl)ethyl malonate ).
  • Scale considerations : Gram-scale synthesis requires reflux conditions (e.g., 70°C in EtOH) to improve kinetics .

Critical Evaluation of Literature

Q. Why do some protocols report inconsistent reaction times for this compound alkylation?

Variability stems from:

  • Substrate reactivity : Electron-deficient alkyl halides (e.g., bromomethylbenzene) require prolonged reflux (18 hours ).
  • Base strength : K₂CO₃ (mild) vs. NaOEt (strong) alters enolate formation rates .

Q. What criteria distinguish high-quality synthetic studies on this compound?

  • Reproducibility : Detailed experimental procedures (e.g., solvent volumes, catalyst equivalents) .
  • Analytical rigor : Use of HRMS/NMR for structural validation .
  • Contextualization : Compare results with prior work (e.g., Furniss’s classical methods vs. modern organoarsenical applications ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.